molecular formula C5H10Cl2N4O2 B6171745 (2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride CAS No. 2694057-52-6

(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride

Cat. No. B6171745
CAS RN: 2694057-52-6
M. Wt: 229.1
InChI Key:
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Description

(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride, also known as 2-amino-3-triazolpropanoic acid dihydrochloride (2ATP), is a novel, potent and selective agonist of the metabotropic glutamate receptor 4 (mGluR4). It has been studied as a potential therapeutic agent for neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and schizophrenia. 2ATP has been found to have a variety of biochemical and physiological effects, and its use in laboratory experiments has a number of advantages and limitations.

Scientific Research Applications

2ATP has been studied as a potential therapeutic agent for neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and schizophrenia. In animal models, 2ATP has been found to have a variety of biochemical and physiological effects, including increased neuronal excitability, increased synaptic plasticity, increased expression of neurotrophic factors, and increased levels of glutamate and other neurotransmitters. In addition, 2ATP has been found to have anti-inflammatory and neuroprotective effects. These effects make 2ATP a promising therapeutic agent for the treatment of neurological disorders.

Mechanism of Action

2ATP is a selective agonist of the metabotropic glutamate receptor 4 (mGluR4). It binds to the mGluR4 receptor and activates its downstream signaling pathways, which leads to a variety of biochemical and physiological effects. These effects include increased neuronal excitability, increased synaptic plasticity, increased expression of neurotrophic factors, and increased levels of glutamate and other neurotransmitters.
Biochemical and Physiological Effects
2ATP has been found to have a variety of biochemical and physiological effects. In animal models, 2ATP has been found to have anti-inflammatory and neuroprotective effects, as well as increased neuronal excitability, increased synaptic plasticity, increased expression of neurotrophic factors, and increased levels of glutamate and other neurotransmitters. These effects make 2ATP a promising therapeutic agent for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The use of 2ATP in laboratory experiments has a number of advantages and limitations. The main advantage of using 2ATP is its high selectivity for the mGluR4 receptor, which allows for the study of its biochemical and physiological effects without the interference of other receptors. The main limitation of using 2ATP is its low solubility in water, which can make it difficult to use in experiments.

Future Directions

There are a number of potential future directions for further research on 2ATP. These include the study of its effects on other neurological disorders, such as epilepsy and bipolar disorder; the study of its potential use in combination with other therapeutic agents; the development of more efficient synthesis methods; and the development of more selective agonists of the mGluR4 receptor. Additionally, further research is needed to better understand the molecular mechanisms of 2ATP’s biochemical and physiological effects.

Synthesis Methods

2ATP can be synthesized from 2-amino-3-chloropropanoic acid and 1H-1,2,3-triazole in two steps. In the first step, the 2-amino-3-chloropropanoic acid is converted to its corresponding anhydride using thionyl chloride in an inert atmosphere. In the second step, the anhydride is reacted with 1H-1,2,3-triazole in the presence of an acid catalyst to form 2ATP. This synthesis method can be used to produce 2ATP in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride involves the reaction of 2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Glycine", "Sodium azide", "Copper sulfate", "Sodium ascorbate", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Glycine is reacted with sodium azide in the presence of copper sulfate and sodium ascorbate to form 2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid.", "Step 2: The resulting product is then treated with sodium hydroxide to form the free base of the compound.", "Step 3: The free base is then reacted with hydrochloric acid to form the dihydrochloride salt of (2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid." ] }

CAS RN

2694057-52-6

Product Name

(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride

Molecular Formula

C5H10Cl2N4O2

Molecular Weight

229.1

Purity

95

Origin of Product

United States

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